3-decoxy-N-prop-2-enylpropanamide
Description
3-Decoxy-N-prop-2-enylpropanamide is a synthetic amide derivative characterized by a propanamide backbone with a decoxy group at the third carbon and an N-prop-2-enyl (allyl) substituent. The allyl group introduces a conjugated double bond, which may influence electronic properties and participation in chemical reactions such as Michael additions or polymerizations.
Properties
CAS No. |
54889-73-5 |
|---|---|
Molecular Formula |
C16H31NO2 |
Molecular Weight |
269.42 g/mol |
IUPAC Name |
3-decoxy-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C16H31NO2/c1-3-5-6-7-8-9-10-11-14-19-15-12-16(18)17-13-4-2/h4H,2-3,5-15H2,1H3,(H,17,18) |
InChI Key |
QBPBMGLZVZXCLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCCC(=O)NCC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-decoxy-N-prop-2-enylpropanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Decyloxy Intermediate: The decyloxy group can be introduced through the reaction of decanol with an appropriate halogenated compound, such as 3-chloropropanoyl chloride, under basic conditions to form 3-decyloxypropanoyl chloride.
Amidation Reaction: The 3-decyloxypropanoyl chloride is then reacted with allylamine (prop-2-enylamine) to form 3-decoxy-N-prop-2-enylpropanamide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
3-decoxy-N-prop-2-enylpropanamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The allyl group can undergo nucleophilic substitution reactions, where the double bond is attacked by nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-decoxy-N-prop-2-enylpropanamide has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-decoxy-N-prop-2-enylpropanamide involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, such as nucleophilic addition, which can modify the activity of enzymes or receptors. The decyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt membrane-associated processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between 3-decoxy-N-prop-2-enylpropanamide and analogous compounds:
Key Observations:
- N-Substituent Diversity : The allyl group in the target compound contrasts with bulky substituents like indole-ethyl (in ) or naphthyloxy (in ), suggesting differences in steric effects and lipophilicity.
- Reactivity : The allyl group’s conjugated double bond may offer reactivity distinct from the propargyl group in (sp² vs. sp hybridization).
Research Findings and Gaps
- Antiviral Potential: Structural analogs like highlight the importance of aromatic moieties for bioactivity, which the target compound lacks.
- Regulatory Status : Unlike the USP/EMA-compliant reference standard (), 3-decoxy-N-prop-2-enylpropanamide’s regulatory standing remains unverified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
